1-(Indolin-6-yl)ethanol
CAS No.:
Cat. No.: VC13500063
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1H-indol-6-yl)ethanol |
| Standard InChI | InChI=1S/C10H13NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6-7,11-12H,4-5H2,1H3 |
| Standard InChI Key | STRHVFSFWOVUDB-UHFFFAOYSA-N |
| SMILES | CC(C1=CC2=C(CCN2)C=C1)O |
| Canonical SMILES | CC(C1=CC2=C(CCN2)C=C1)O |
Introduction
Structural and Molecular Characterization
Core Structure and Functional Groups
1-(Indolin-6-yl)ethanol (CHNO) consists of a bicyclic indoline system fused with an ethanol group at the sixth position. The indoline core comprises a benzene ring condensed with a five-membered nitrogen-containing ring, while the ethanol moiety introduces a hydroxyl group (-OH) at the β-position relative to the aromatic system . Key structural features include:
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Molecular formula: CHNO
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Functional groups: Secondary alcohol (-CHCHOH), aromatic amine (NH in indoline) .
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Stereochemistry: Potential chirality at the ethanol-bearing carbon, depending on synthetic routes .
Comparative Analysis with Analogous Compounds
The ketone derivative, 1-(indolin-6-yl)ethanone (CHNO), shares the same indoline backbone but replaces the hydroxyl group with a carbonyl (C=O) . This substitution significantly alters physicochemical properties:
| Property | 1-(Indolin-6-yl)ethanol | 1-(Indolin-6-yl)ethanone |
|---|---|---|
| Molecular Weight | 163.22 g/mol | 161.20 g/mol |
| Polarity | Higher (due to -OH) | Moderate (due to C=O) |
| Predicted LogP | ~1.2 | ~1.8 |
| Hydrogen Bond Donors | 2 (NH and OH) | 1 (NH) |
The hydroxyl group enhances water solubility and hydrogen-bonding capacity, making the ethanol derivative more amenable to biological interactions .
Synthetic Strategies
Reduction of 1-(Indolin-6-yl)ethanone
The most plausible route involves the reduction of 1-(indolin-6-yl)ethanone , a compound with established synthetic protocols. Catalytic hydrogenation or borohydride-mediated reduction can convert the ketone to a secondary alcohol:
Optimized Conditions:
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Solvent: Tetrahydrofuran (THF) or ethanol.
Alternative Pathways via Spiropyran Intermediates
Physicochemical and Spectroscopic Properties
Predicted Collision Cross Section (CCS)
While experimental CCS data for 1-(Indolin-6-yl)ethanol are unavailable, analogs suggest values similar to 1-(indolin-6-yl)ethanone :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 164.10 | ~135–140 |
| [M+Na]+ | 186.08 | ~145–150 |
| [M-H]- | 162.07 | ~133–138 |
These values indicate moderate gas-phase stability, suitable for mass spectrometric analysis .
Spectral Signatures
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IR Spectroscopy: Strong O-H stretch (~3200–3600 cm), N-H stretch (~3300 cm), and C-O stretch (~1050 cm) .
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NMR:
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis methods are needed to isolate enantiomers for biological testing .
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Solubility Optimization: Prodrug strategies (e.g., esterification) may enhance bioavailability .
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Mechanistic Studies: Molecular docking and in vitro assays are required to validate antibacterial targets .
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